(3,5-Dibromophenyl)(morpholino)methanone
Overview
Description
(3,5-Dibromophenyl)(morpholino)methanone is a chemical compound with the molecular formula C11H11Br2NO2 and a molecular weight of 349.02 g/mol . This compound is characterized by the presence of a morpholine ring attached to a methanone group, which is further connected to a 3,5-dibromophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (3,5-Dibromophenyl)(morpholino)methanone typically involves the reaction of 3,5-dibromobenzoyl chloride with morpholine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
(3,5-Dibromophenyl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The bromine atoms in the 3,5-dibromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. This substitution reaction is often facilitated by the use of catalysts or under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3,5-Dibromophenyl)(morpholino)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising compound for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3,5-Dibromophenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring and the dibromophenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit kinases involved in cell cycle regulation, thereby exerting anticancer effects .
Comparison with Similar Compounds
(3,5-Dibromophenyl)(morpholino)methanone can be compared with other similar compounds, such as:
(3,5-Dichlorophenyl)(morpholino)methanone: This compound has chlorine atoms instead of bromine atoms, which may result in different reactivity and biological activity.
(3,5-Dibromophenyl)(piperidino)methanone: The piperidine ring in place of the morpholine ring can alter the compound’s chemical properties and biological interactions.
(3,5-Dibromophenyl)(morpholino)ethanone: The presence of an ethanone group instead of a methanone group can affect the compound’s reactivity and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3,5-dibromophenyl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2NO2/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQHQXZUDPVOAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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